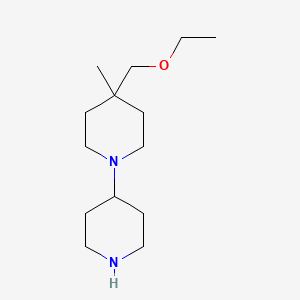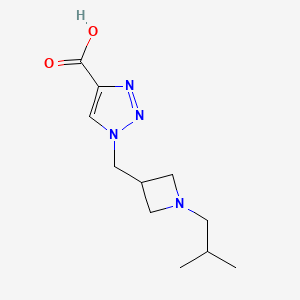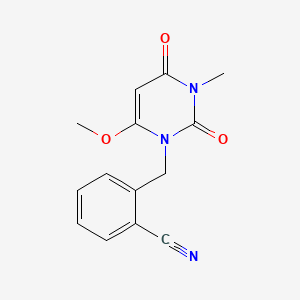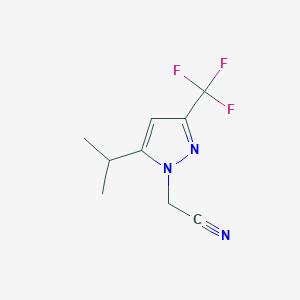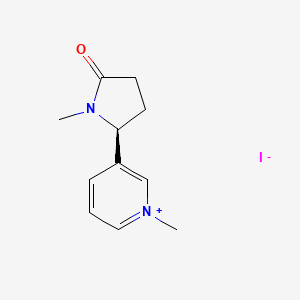
S-(-)-Cotinine Methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(-)-Cotinine Methiodide: is a derivative of cotinine, which is a metabolite of nicotine. This compound is of interest due to its potential applications in various fields, including pharmacology and medicinal chemistry. It is known for its ability to interact with nicotinic acetylcholine receptors, making it a valuable tool in the study of nicotine addiction and its physiological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Cotinine Methiodide typically involves the methylation of S-(-)-cotinine. One common method is to react S-(-)-cotinine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like methanol or ethanol, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: S-(-)-Cotinine Methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methiodide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Produces cotinine N-oxide.
Reduction: Yields reduced cotinine derivatives.
Substitution: Results in various substituted cotinine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-(-)-Cotinine Methiodide is used as a reagent in organic synthesis, particularly in the preparation of other nicotine analogs and derivatives.
Biology: In biological research, this compound is used to study the interaction of nicotine and its metabolites with nicotinic acetylcholine receptors. It helps in understanding the pharmacokinetics and pharmacodynamics of nicotine.
Medicine: this compound has potential therapeutic applications in the treatment of nicotine addiction. It is also used in the development of drugs targeting nicotinic receptors.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
S-(-)-Cotinine Methiodide exerts its effects by binding to nicotinic acetylcholine receptors. This binding modulates the receptor’s activity, influencing neurotransmitter release and neuronal signaling. The compound’s interaction with these receptors is crucial in understanding the mechanisms underlying nicotine addiction and its physiological effects .
Comparaison Avec Des Composés Similaires
Nicotine: The parent compound from which cotinine is derived.
Cotinine: The primary metabolite of nicotine.
Nicotinic Acetylcholine Receptor Agonists: Compounds like varenicline and cytisine.
Uniqueness: Unlike nicotine, which has a broad range of effects, S-(-)-Cotinine Methiodide provides a more targeted approach to understanding the receptor interactions and physiological responses associated with nicotine use .
Propriétés
Formule moléculaire |
C11H15IN2O |
|---|---|
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
(5S)-1-methyl-5-(1-methylpyridin-1-ium-3-yl)pyrrolidin-2-one;iodide |
InChI |
InChI=1S/C11H15N2O.HI/c1-12-7-3-4-9(8-12)10-5-6-11(14)13(10)2;/h3-4,7-8,10H,5-6H2,1-2H3;1H/q+1;/p-1/t10-;/m0./s1 |
Clé InChI |
LCDWVEXBMLRVKV-PPHPATTJSA-M |
SMILES isomérique |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)C.[I-] |
SMILES canonique |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


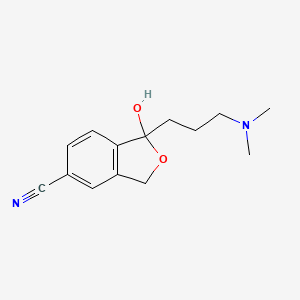

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
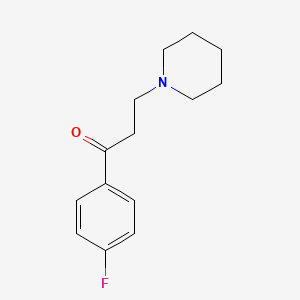
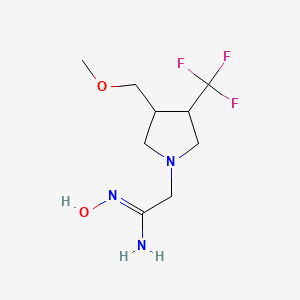
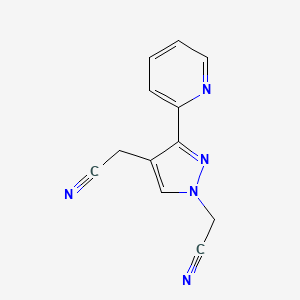
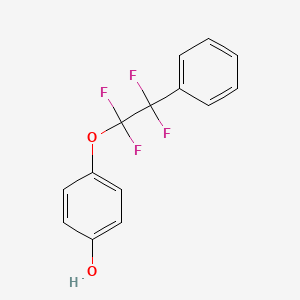
![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
